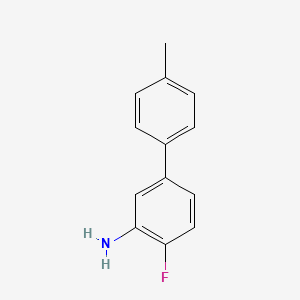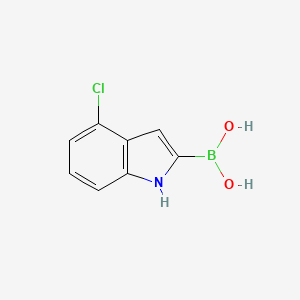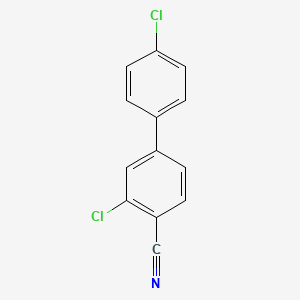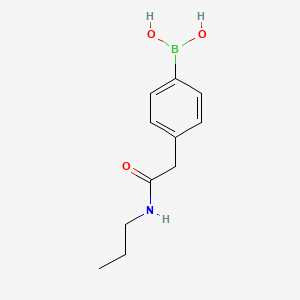
cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid” is a chemical compound with the CAS Number: 1788041-58-6. Its molecular weight is 245.16 and its IUPAC name is (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid–2,2,2-trifluoroacetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4+;/m1./s1 .Applications De Recherche Scientifique
Environmental Impact and Treatment Methods
Perfluoroalkyl Acids Review
Research by Rayne and Forest (2009) discusses the environmental presence and treatment methods for perfluoroalkyl acids (PFAs), including trifluoroacetic acid. PFAs are emerging contaminants with significant natural and anthropogenic sources. The study highlights filtration and sorption technologies as promising methods for removing PFAs from aqueous waste streams, while also suggesting that additional studies should focus on a variety of treatment methods, including advanced oxidative and biodegradation techniques (Rayne & Forest, 2009).
Biotechnological Applications
Biocatalyst Inhibition by Carboxylic Acids
Jarboe, Royce, and Liu (2013) review the inhibition effects of carboxylic acids on microbes used in the fermentation processes for producing biorenewable chemicals. The study suggests metabolic engineering strategies to increase microbial robustness against these inhibitors, which could enhance the efficiency of biotechnological production processes involving carboxylic acids (Jarboe, Royce, & Liu, 2013).
Chemical and Material Science
Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids
Godlewska-Żyłkiewicz et al. (2020) explore the biological activity of natural carboxylic acids, analyzing their antioxidant, antimicrobial, and cytotoxic properties. The study finds that structural differences among selected carboxylic acids significantly influence their bioactivity, offering insights into the development of new materials and chemicals with enhanced biological functions (Godlewska-Żyłkiewicz et al., 2020).
Agricultural Applications
PFAS Bioaccumulation in Agricultural Plants
Lesmeister et al. (2020) compile data on soil-to-plant bioaccumulation factors (BAFs) for PFASs, including trifluoroacetic acid, across various agricultural crops. This review underscores the importance of understanding PFAS uptake by plants to inform cultivation and handling practices for crops grown in contaminated soils (Lesmeister et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
3-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFWVYBLNMYLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B581067.png)




![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B581077.png)



![5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine](/img/structure/B581082.png)
![tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B581083.png)



